N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Ethyl Groups: The chlorination and ethylation of the benzothiazole ring can be achieved using reagents such as thionyl chloride and ethyl iodide, respectively.
Formation of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced through the reaction of piperidine with sulfonyl chloride.
Coupling with Benzamide: The final step involves the coupling of the benzothiazole derivative with 4-(piperidine-1-sulfonyl)benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents, which may exhibit different biological activities and chemical properties.
Piperidine Sulfonyl Compounds: Compounds with piperidine sulfonyl groups but different core structures, which may have varying applications and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-2-25-18-11-8-16(22)14-19(18)29-21(25)23-20(26)15-6-9-17(10-7-15)30(27,28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPKZCPIJVVAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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